molecular formula C7H15NO B1296265 1-Methyl-4-piperidinemethanol CAS No. 20691-89-8

1-Methyl-4-piperidinemethanol

Cat. No.: B1296265
CAS No.: 20691-89-8
M. Wt: 129.2 g/mol
InChI Key: KJZLJGZZDNGGCA-UHFFFAOYSA-N
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Description

1-Methyl-4-piperidinemethanol is an organic compound with the molecular formula C7H15NO. It is a colorless to yellow liquid at room temperature and is known for its use in various chemical syntheses and industrial applications. The compound is characterized by a piperidine ring substituted with a methyl group and a hydroxymethyl group.

Scientific Research Applications

1-Methyl-4-piperidinemethanol has a wide range of applications in scientific research:

Safety and Hazards

1-Methyl-4-piperidinemethanol is classified as a skin irritant and serious eye irritant . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective equipment, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-piperidinemethanol can be synthesized through several methods. One common approach involves the reduction of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under an inert atmosphere . The reaction mixture is typically stirred at room temperature for 17 hours and then cooled to 0°C before workup.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-piperidinemethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced further to form different alcohol derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Thionyl chloride (SOCl2) is often used to convert the hydroxymethyl group to a chloromethyl group.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Various alcohol derivatives.

    Substitution: Chloromethyl derivatives.

Mechanism of Action

The mechanism of action of 1-Methyl-4-piperidinemethanol largely depends on its functional groups. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules. In biological systems, the compound may interact with enzymes and receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

  • 1-Methylpiperidine-4-methanol
  • N-Methyl-4-piperidinyl alcohol
  • 4-Hydroxymethyl-1-methylpiperidine

Comparison: 1-Methyl-4-piperidinemethanol is unique due to its specific substitution pattern on the piperidine ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in synthesis and research. Compared to similar compounds, it may offer advantages in terms of reactivity and stability .

Properties

IUPAC Name

(1-methylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-4-2-7(6-9)3-5-8/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZLJGZZDNGGCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297432
Record name 1-Methyl-4-piperidinemethanol
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Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20691-89-8
Record name 1-Methyl-4-piperidinemethanol
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Record name 1-Methyl-4-piperidinemethanol
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Record name 1-Methyl-4-piperidinemethanol
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Synthesis routes and methods I

Procedure details

To a solution of 4-piperidylmethanol (1.0 g, 8.7 mmol) and HCHO (2 mL, 25 mmol, 37% in H2O) in CH3CN was added NaCNBH3 (0.5 g, 12.5 mmol). The resulting mixture was stirred for 1 h and filtered. The filtrate was concentrated and the residue was distilled (105° C., 40 torr) to give the title intermediate.
Quantity
1 g
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reactant
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2 mL
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reactant
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0.5 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.94 g, 9.0 mmol) in THF (15.0 mL) was added drop-wise to a 1M solution of LiAlH4 in THF (13.5 mL, 13.5 mmol) under argon. The reaction mixture was stirred at room temperature for 17 hours and then cooled to 0° C. A mixture of THF and water (1:1 ratio, 1.5 mL) was added drop-wise. A gelatinous white solid formed. 4M aq NaOH solution (0.6 mL) was added drop-wise. Water (2 mL) was added and the resulting mixture stirred at room temperature for 2 hours. The white solid was removed by filtration. The filtrate was loaded onto an Isolute HM-N liquid-liquid extraction column and then eluted with EtOAc (200 mL). The resulting organic phase concentrated in vacuo yielding (1-methylpiperidin-4-yl)methanol as a yellow oil (1.02 g, 88%).
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1.94 g
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reactant
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15 mL
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13.5 mL
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0.6 mL
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2 mL
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1.5 mL
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Synthesis routes and methods III

Procedure details

To an ice-cooled solution of 1-methyl-piperidine-4-carboxylic acid ethyl ester (0.855 g, 5 mmol) in THF (30 ml) was added dropwise a 1M solution of LiAlH4 in THF (20 ml, 20 mmol). The reaction mixture was then stirred for 18 h whilst warming to ambient temperature, and then quenched by careful addition of water (0.75 ml), 10% aqueous NaOH (0.75 ml) then water (3×0.75 ml) and stirred at ambient temperature for 2 h. The resultant mixture was reduced in vacuo, shaken with ethyl acetate and filtered to remove inorganic residues. The filtrate was reduced in vacuo to give (1-methyl-piperidin-4-yl)-methanol as a colourless oil (0.468 g, 73%). (LC/MS: Rt 0.33, [M+H]+ 130.20).
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ice
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Synthesis routes and methods IV

Procedure details

A solution of ester 21 (10.1 g, 59.0 mmol) in Et2O (40 mL) was added dropwise to a suspension of LiAlH4 (2.46 g, 64.9 mmol) in Et2O (200 mL) at 0° C. Then, the reaction mixture was allowed to warm to room temperature and was then stirred for 4 h at this temperature. Water (10 mL) was added slowly and stirring was continued for a further 30 min. The formed white precipitate was separated by filtration and washed thoroughly with Et2O (250 mL). After removal of the solvent under reduced pressure the resulting oil was purified by distillation (bp. 108° C., 14 mbar) to give alcohol 22 (6.40 g, 84%) as a colorless oil. −Rf=0.53 (CH2Cl2/MeOH, 5:1, 5% NEt3, PMA: dark blue). 1H NMR (300 MHz, CDCl3): δ=1.28 (dq, J=12.2, 3.7 Hz, 2 H, 3-Hax, 5-Hax), 1.38-1.55 (m, 1 H, 4-H), 1.68-1.79 (m, 2 H, 3-Heq, 5-Heq), 1.93 (dt, J=11.8, 2.3 Hz, 2 H, 2-Hax, 6-Hax), 2.26 (s, 3 H, NMe), 2.82-2.92 (m, 2 H, 2-Heq, 6-Heq), 3.12 (sbr, 1 H, OH), 3.46 (d, J=6.4 Hz, 2 H, CH2OH) ppm. —13C NMR (75.5 MHz, CDCl3): δ=28.8 (C-3, C-5), 37.9 (C-4), 46.3 (NMe), 55.5 (C-2, C-6), 67.4 (CH2OH) ppm. −MS (70 eV, EI): m/z (%)=129 (55) [M]+, 128 (100) [M−H]+, 112 (10) [M-OH]+, 98 (21) [M-CH2OH]+. —C7H15NO (129.20).
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10.1 g
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2.46 g
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40 mL
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200 mL
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10 mL
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Yield
84%

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